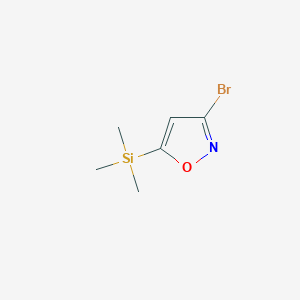
5-cyclopropyl-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-2-methylaniline (5-CPM) is an aromatic amine compound with a cyclopropyl group attached to its benzene ring. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. 5-CPM has a variety of applications in the fields of organic chemistry, biochemistry, and materials science. In particular, it has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials.
Aplicaciones Científicas De Investigación
5-cyclopropyl-2-methylaniline has been used in numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials. In addition, 5-cyclopropyl-2-methylaniline has been used as a model compound to study the structure-activity relationships of aromatic amines. It has also been used to investigate the effects of cyclopropyl groups on the properties of aromatic amines.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-2-methylaniline is not yet fully understood. However, it is known that the presence of the cyclopropyl group increases the stability of the molecule and can affect the reactivity of the amine group. In addition, the cyclopropyl group is known to increase the solubility of the molecule in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2-methylaniline are not yet fully understood. However, it is known that the presence of the cyclopropyl group may affect the metabolism of the molecule and its interaction with biological systems. In addition, the presence of the cyclopropyl group may affect the solubility of the molecule in biological fluids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-cyclopropyl-2-methylaniline in laboratory experiments include its low cost, high solubility in organic solvents, and its ability to serve as a model compound for studying the structure-activity relationships of aromatic amines. The main limitation of using 5-cyclopropyl-2-methylaniline in laboratory experiments is its insolubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
Future research on 5-cyclopropyl-2-methylaniline could focus on further elucidating its mechanism of action, studying its biochemical and physiological effects, and investigating its potential applications in materials science and organic synthesis. In addition, further research could be conducted to investigate the effects of cyclopropyl groups on the properties of aromatic amines. Finally, research could be conducted to explore the potential of 5-cyclopropyl-2-methylaniline as a drug delivery system.
Métodos De Síntesis
5-cyclopropyl-2-methylaniline can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl bromide with aniline in the presence of a base, such as sodium hydroxide, to form 5-cyclopropyl-2-methylaniline. The second step involves the reaction of 5-cyclopropyl-2-methylaniline with a strong acid, such as sulfuric acid, to form the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-2-methylaniline can be achieved through a multi-step process involving the reaction of a cyclopropyl ketone with aniline followed by reduction and methylation.", "Starting Materials": [ "Cyclopropylacetone", "Aniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetone is reacted with aniline in the presence of hydrochloric acid to form 5-cyclopropyl-2-phenyl-2-pentanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then methylated using methyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-methylaniline.", "Step 4: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water." ] } | |
Número CAS |
1247739-25-8 |
Nombre del producto |
5-cyclopropyl-2-methylaniline |
Fórmula molecular |
C10H13N |
Peso molecular |
147.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




